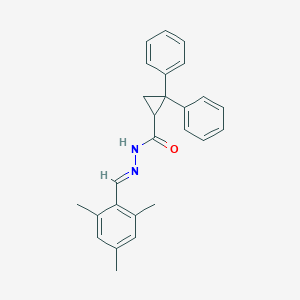![molecular formula C13H18N2O5S B5692998 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid, also known as AMPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of molecules known as protease inhibitors, which are commonly used in drug development and biochemical research.
Applications De Recherche Scientifique
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new protease inhibitors for the treatment of diseases such as HIV and cancer. 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid has been shown to be a potent inhibitor of a variety of proteases, including HIV protease, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid involves its ability to bind to the active site of proteases, thereby preventing their activity. This inhibition of protease activity can lead to the disruption of key cellular processes, which can ultimately result in the death of cancer cells or the suppression of viral replication.
Biochemical and Physiological Effects:
5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid has been shown to have a range of biochemical and physiological effects. In addition to its protease inhibitory activity, 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid has also been shown to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the treatment of a range of diseases, including cancer, HIV, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid in lab experiments is its potent protease inhibitory activity. This makes it a valuable tool for studying the role of proteases in cellular processes and disease. However, there are also limitations to using 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid in lab experiments. For example, its potency may make it difficult to accurately measure the effects of other compounds or to study the effects of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid in vivo.
Orientations Futures
There are a number of future directions for research on 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid. One area of interest is the development of new protease inhibitors based on the structure of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid. Another area of interest is the study of the anti-inflammatory and antioxidant properties of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid, which may have applications in the treatment of a range of diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid, as well as its potential limitations for use in lab experiments.
Méthodes De Synthèse
The synthesis of 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid involves a multi-step process that has been optimized over the years. The first step involves the synthesis of a key intermediate, 4-(aminosulfonyl)phenylacetic acid, which is then converted to 5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid through a series of chemical reactions. The final product is obtained through purification and isolation techniques.
Propriétés
IUPAC Name |
5-oxo-5-[2-(4-sulfamoylphenyl)ethylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c14-21(19,20)11-6-4-10(5-7-11)8-9-15-12(16)2-1-3-13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRWEOYESVTXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCCC(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-{[2-(4-sulfamoylphenyl)ethyl]amino}pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5692932.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5692939.png)

![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)
![3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)


![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)
